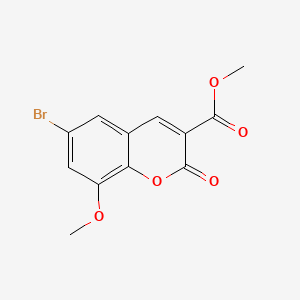
2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C19H21BrO3 It is a derivative of tetrahydropyran, a six-membered ether ring, and contains a benzyloxy group and a bromobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran typically involves the reaction of 4-(benzyloxy)-2-bromobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2)
p-Toluenesulfonic acid (pTSOH)Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl ethers
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran depends on its specific applicationThe benzyloxy and bromobenzyl groups can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-(Benzyloxy)-2-chlorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-fluorobenzyl]oxy]tetrahydro-2H-pyran
- 2-[[4-(Benzyloxy)-2-iodobenzyl]oxy]tetrahydro-2H-pyran
Uniqueness
2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution
Eigenschaften
Molekularformel |
C19H21BrO3 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
2-[(2-bromo-4-phenylmethoxyphenyl)methoxy]oxane |
InChI |
InChI=1S/C19H21BrO3/c20-18-12-17(22-13-15-6-2-1-3-7-15)10-9-16(18)14-23-19-8-4-5-11-21-19/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14H2 |
InChI-Schlüssel |
LBKYGUPBUARDCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




